Z-5-Decen-1-ol

描述

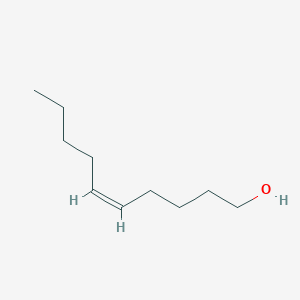

Z-5-Decen-1-ol: is an organic compound with the molecular formula C10H20O . It is a long-chain unsaturated alcohol characterized by the presence of a double bond in the Z-configuration at the fifth carbon atom. This compound is known for its pleasant odor and is commonly used in the fragrance industry .

准备方法

Synthetic Routes and Reaction Conditions: Z-5-Decen-1-ol can be synthesized through various methods, including:

Hydroboration-Oxidation: This method involves the hydroboration of 1-decene followed by oxidation. The reaction typically uses borane (BH3) as the hydroborating agent and hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) for oxidation.

Grignard Reaction: Another method involves the reaction of 1-decene with a Grignard reagent, such as methylmagnesium bromide (CH3MgBr), followed by hydrolysis.

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum are commonly used in the hydrogenation of 1-decene to produce the desired alcohol .

化学反应分析

Types of Reactions:

Oxidation: Z-5-Decen-1-ol can undergo oxidation reactions to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reaction with thionyl chloride (SOCl2) can produce the corresponding alkyl chloride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed:

Oxidation: Decanal or decanoic acid.

Reduction: Decanol.

Substitution: Decyl chloride.

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis:

Z-5-Decen-1-ol serves as an important intermediate in the synthesis of various organic compounds, particularly in the production of fragrances and flavors. Its structure allows it to be easily transformed into other functionalized molecules, making it valuable in synthetic organic chemistry .

Applications in Fragrance Industry:

Due to its pleasant odor profile, this compound is widely utilized in the fragrance industry. It contributes to the formulation of perfumes and scented products, enhancing their olfactory appeal .

Biological Applications

Insect Pheromone:

this compound is recognized for its role as a pheromone in various insect species, particularly moths of the Coleophora genus. It acts as a sex attractant for male larch casebearer moths (Coleophora laricella), influencing mating behaviors and population dynamics .

Case Study: Moth Attraction

Field studies have demonstrated that traps baited with this compound effectively capture male moths when placed in environments that mimic their natural habitat. This application is crucial for monitoring pest populations and developing integrated pest management strategies.

Medical Applications

Potential Antimicrobial Properties:

Research is ongoing to explore the antimicrobial properties of this compound. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, indicating potential for use in therapeutic applications .

Drug Delivery Systems:

The compound's biochemical properties are being investigated for potential applications in drug delivery systems, where its ability to interact with biological membranes could facilitate the transport of therapeutic agents .

Industrial Applications

Surfactants and Lubricants:

this compound is also utilized in the production of surfactants and lubricants. Its chemical properties allow it to function effectively as a surfactant agent, enhancing the performance of cleaning products and industrial lubricants .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Chemical Synthesis | Intermediate for fragrances and flavors | Essential for creating complex organic compounds |

| Biological Research | Insect pheromone for moth attraction | Key role in pest management strategies |

| Medical Research | Potential antimicrobial properties | Ongoing studies needed to confirm efficacy |

| Industrial Use | Production of surfactants and lubricants | Improves product performance |

作用机制

The mechanism of action of Z-5-Decen-1-ol involves its interaction with specific molecular targets, such as olfactory receptors in the case of its use as a fragrance. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its odor. In biological systems, it may interact with cell membranes, altering their permeability and affecting cellular processes .

相似化合物的比较

5-Decen-1-ol, (5E)-: This is the E-isomer of 5-Decen-1-ol, differing in the configuration of the double bond.

1-Decanol: A saturated alcohol with no double bonds.

5-Nonen-1-ol: A similar unsaturated alcohol with one less carbon atom.

Uniqueness: Z-5-Decen-1-ol is unique due to its Z-configuration, which imparts specific chemical and physical properties, such as its distinct odor and reactivity. The presence of the double bond in the Z-configuration also influences its interactions with biological targets and its behavior in chemical reactions .

生物活性

Z-5-Decen-1-ol, also known as (Z)-dec-5-en-1-ol, is a volatile compound with significant biological activity, particularly in the realm of insect behavior. This compound has garnered attention for its role as a pheromone, especially in attracting male Larch Casebearer Moths (Coleophora laricella). This article delves into the biological activity of this compound, exploring its chemical properties, mechanisms of action, and applications based on diverse research findings.

This compound has the molecular formula and a molecular weight of approximately 156.2652 g/mol. It features an unsaturated alcohol structure characterized by a double bond in the Z-configuration between the fifth and sixth carbon atoms. This structural configuration is crucial for its biological interactions, particularly its effectiveness as a pheromone.

Research indicates that this compound interacts specifically with olfactory receptors in certain moth species. This interaction influences neural signaling pathways related to mating behavior. The efficacy of this compound in attracting male moths is significantly enhanced when traps are strategically placed in proximity to host plants, demonstrating the importance of environmental factors on its biological activity .

Insect Behavior

This compound serves as a potent attractant for male Larch Casebearer Moths. Studies have shown that traps baited with this compound capture significantly more moths compared to controls. For instance, in field tests conducted in Germany and Switzerland, traps containing this compound captured thousands of moths over several weeks .

Table 1: Capture Rates of Male Coleophora laricella Moths

| Amount of this compound (mg/trap) | Total Moths Captured |

|---|---|

| 0 | 0 |

| 0.1 | 199 |

| 10 | 720 |

| 100 | 973 |

| 1000 | 843 |

This table illustrates the relationship between the amount of this compound used in traps and the total number of moths captured, highlighting its effectiveness as an attractant.

Comparative Studies

Comparative studies have shown that this compound is significantly more effective than other similar compounds. For example, it has been found to be 30 to 300 times more effective than various other alkenols tested in electroantennogram responses from male C. laricella .

Table 2: Comparative Effectiveness of Alkenols

| Compound Name | Molecular Formula | Relative Effectiveness |

|---|---|---|

| Z5-Decen-1-ol | C10H20O | Highly Effective |

| E5-Decen-1-ol | C10H20O | Less Effective |

| Z3-Decen-1-ol | C9H18O | Moderate Effectiveness |

Case Studies

Several field studies have provided insights into the practical applications of this compound in pest management:

- Field Trials in Germany (1980) : A series of traps baited with pure Z5-Decen-1-ol were deployed across various sites, capturing thousands of moths over weeks. The study demonstrated that even low doses retained significant attractivity over time .

- Switzerland Study (1981) : Similar trials confirmed the high capture rates of male moths when using Z5-Decen-1-ol as bait, reinforcing its potential use in integrated pest management strategies .

属性

IUPAC Name |

(Z)-dec-5-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h5-6,11H,2-4,7-10H2,1H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPQHXVMNVEVEB-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50885965 | |

| Record name | 5-Decen-1-ol, (5Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51652-47-2 | |

| Record name | (5Z)-5-Decen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51652-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Decen-1-ol, (5Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051652472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Decen-1-ol, (5Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Decen-1-ol, (5Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What is the ecological significance of (Z)-dec-5-en-1-ol?

A1: (Z)-Dec-5-en-1-ol acts as a potent sex attractant for male moths of several Coleophora species, including the larch casebearer moth (Coleophora laricella) [, , , , , ], the eastern larch casebearer moth (Coleophora dahurica) [], and the Chinese larch casebearer (Coleophora sinensis) []. This compound plays a crucial role in mediating mate-finding behavior in these species.

Q2: How does (Z)-dec-5-en-1-ol interact with its target in male moths?

A2: Male moths detect (Z)-dec-5-en-1-ol through specialized olfactory receptors located on their antennae []. While the precise mechanism of interaction remains to be fully elucidated, electroantennogram studies have confirmed the high sensitivity of these receptors to the compound []. This interaction triggers a cascade of neuronal responses, ultimately leading to the initiation of specific behavioral patterns in males.

Q3: What behavioral responses are elicited by (Z)-dec-5-en-1-ol in male Coleophora moths?

A3: Exposure to (Z)-dec-5-en-1-ol induces a sequence of behaviors in male moths, including activation, long-range upwind flight towards the source, arrestment flight near the source, and landing near the perceived source of the compound [, ]. Notably, these responses are influenced by environmental factors such as wind speed and the presence of visual cues like tree silhouettes [].

Q4: Are there any compounds that can inhibit the attractiveness of (Z)-dec-5-en-1-ol?

A4: Yes, research indicates that (Z)-5-decenyl acetate ((Z)-5-10:Ac) and (Z)-5-dodecen-1-ol ((Z)-5-12:OH) can significantly reduce the attractiveness of (Z)-dec-5-en-1-ol to male moths of various Coleophora species when released simultaneously [, , , ]. These compounds act as behavioral antagonists, disrupting the normal pheromone response. For instance, the presence of (Z)-5-decenyl acetate has been observed to evoke "repellent" effects and alter flight patterns in male C. laricella moths [].

Q5: How is (Z)-dec-5-en-1-ol used in entomological research?

A5: Researchers utilize (Z)-dec-5-en-1-ol in traps to monitor the population dynamics and dispersal patterns of Coleophora species [, , ]. This information is valuable for developing and implementing effective pest management strategies, especially in forestry where Coleophora species can cause significant damage to larch trees.

Q6: Can (Z)-dec-5-en-1-ol be used to control Coleophora populations?

A6: While (Z)-dec-5-en-1-ol itself is primarily a monitoring tool, its identification and understanding of its inhibitory compounds hold potential for developing pheromone-based control strategies. For example, disrupting the mating process by saturating an area with the attractant or using the identified inhibitors could help manage Coleophora populations, offering a more environmentally friendly approach compared to traditional insecticides.

Q7: What are the limitations of using (Z)-dec-5-en-1-ol in traps?

A7: While effective for monitoring, traps using (Z)-dec-5-en-1-ol can face limitations like trap saturation at high population densities []. Further research is needed to optimize trap design and deployment strategies for more accurate population estimates.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。